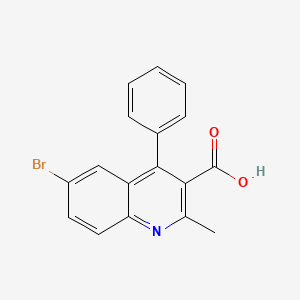

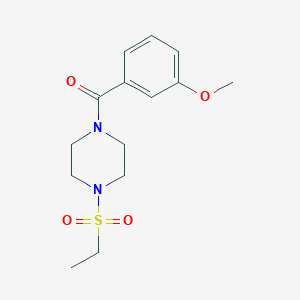

![molecular formula C19H25N5O2 B5618463 N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5618463.png)

N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine and related compounds often involves complex reactions that highlight the intricacies of organic chemistry. For instance, Ishii et al. (1997) demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, facilitated by a rhodium catalyst. This process underscores the potential routes for synthesizing related piperazine compounds under specific conditions, which might be relevant for the synthesis of our target compound (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Molecular Structure Analysis

The molecular structure of N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine is characterized by the presence of a pyrimidinamine core, substituted with a piperazinyl carbonyl group and an ethyl group. This structure is pivotal in determining its chemical behavior and interaction with biological targets. Studies on similar structures, such as the work by Zhuang et al. (1994) on derivatives of piperazine for 5-HT1A ligand binding, provide insights into how structural variations can affect molecular affinity and selectivity (Zhuang, Kung, Chumpradit, Mu, & Kung, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its functional groups. The piperazine ring, in particular, is known for participating in various chemical reactions, offering pathways for modifications and interactions. For example, the study by Tada et al. (1989) on the synthesis of piperazinyl compounds provides a basis for understanding the reactivity and potential chemical transformations of our compound of interest (Tada, Kajino, Watanabe, & Hayashi, 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application and handling of the compound. While specific data on N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine might not be readily available, analogous compounds provide a reference point. For instance, the stability and solubility of piperazine derivatives in various solvents can inform the conditions suitable for the synthesis, storage, and application of our target compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's molecular structure. The presence of the piperazine ring, a known nucleophilic site, and the pyrimidinamine moiety, potentially affecting electron distribution, are of particular interest. Research on similar compounds, such as the work by Freeman et al. (2010) on the degradation resistance of piperazine in carbon dioxide capture, highlights the resilience of piperazine structures under certain conditions, suggesting potential stability of our compound under similar scenarios (Freeman, Davis, & Rochelle, 2010).

Propriétés

IUPAC Name |

[2-(ethylamino)pyrimidin-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-2-20-19-21-14-16(15-22-19)18(25)24-10-8-23(9-11-24)12-13-26-17-6-4-3-5-7-17/h3-7,14-15H,2,8-13H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRRRVODNASTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5618391.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5618396.png)

![4-(3-fluorobenzyl)-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5618410.png)

![9-(6-ethylpyrimidin-4-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5618416.png)

![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)

![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)

![(3R*,5S*)-N-[2-(2-ethoxyphenyl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5618431.png)

![2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5618452.png)

![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)